molecular formula C12H10N2O2S B184694 N-(4-formyl-1,3-thiazol-2-yl)-N-phenylacetamide CAS No. 91973-74-9

N-(4-formyl-1,3-thiazol-2-yl)-N-phenylacetamide

Cat. No.: B184694
CAS No.: 91973-74-9
M. Wt: 246.29 g/mol
InChI Key: UPSVWABECCOHRT-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

N-(4-formyl-1,3-thiazol-2-yl)-N-phenylacetamide represents a sophisticated example of heterocyclic chemistry, combining multiple functional groups within a single molecular framework. The compound is officially registered under Chemical Abstracts Service number 91973-74-9 and carries the molecular formula C12H10N2O2S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in a specific stoichiometric arrangement. The International Union of Pure and Applied Chemistry designation for this compound is this compound, which precisely describes the structural connectivity and functional group arrangements. This nomenclature reflects the compound's classification as both a thiazole derivative and an acetamide, demonstrating its dual chemical character that makes it particularly interesting for research applications.

The compound belongs to the broader class of thiazole derivatives, which are characterized by the presence of a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazoles are recognized as members of the azoles family, sharing structural similarities with imidazoles and oxazoles while maintaining distinct chemical properties due to the presence of sulfur. The specific substitution pattern in this compound places a formyl group at the 4-position of the thiazole ring, while the nitrogen at the 2-position is connected to an N-phenylacetamide moiety. This arrangement creates a unique electronic environment that influences both the reactivity and stability of the molecule.

The molecular weight of this compound is precisely calculated as 246.29 grams per mole, providing essential information for analytical and synthetic applications. Additional chemical identifiers include the molecular descriptor language number MFCD03785500, which serves as a unique identifier in chemical databases. The compound's structural complexity is further evidenced by its Simplified Molecular Input Line Entry System code CC(=O)N(c1ccccc1)c2nc(cs2)C=O, which provides a linear representation of its three-dimensional structure. The International Chemical Identifier key UPSVWABECCOHRT-UHFFFAOYSA-N serves as another unique molecular identifier that facilitates database searches and chemical information exchange.

Historical Context in Heterocyclic Chemistry

The development of thiazole chemistry traces its origins to the pioneering work of Arthur Rudolf Hantzsch and his collaborator J. H. Weber, who formally introduced the concept of thiazole rings in 1887. Their groundbreaking publication titled "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)" established the theoretical foundation for understanding these heterocyclic compounds and their relationship to pyridine chemistry. The historical significance of this work cannot be overstated, as it opened an entirely new field of heterocyclic chemistry that would prove essential for pharmaceutical and materials science applications. Hantzsch and Weber's definition of thiazoles as nitrogen and sulfur-containing ring systems with the formula (CH)nNS provided the conceptual framework that continues to guide thiazole research today.

The evolution of thiazole chemistry through the late nineteenth and early twentieth centuries was marked by significant controversies and discoveries that shaped the field's development. The work of J. Tcherniac and subsequent researchers contributed to a deeper understanding of thiazole reactivity and synthesis, although this progress was sometimes accompanied by heated academic debates regarding structural assignments and reaction mechanisms. These historical discussions were instrumental in establishing the rigorous analytical methods that modern researchers employ to characterize complex thiazole derivatives like this compound. The resolution of these early controversies led to the development of sophisticated synthetic methodologies that enable the precise construction of substituted thiazole rings with specific functional group arrangements.

The recognition of thiazole rings as components of essential biomolecules, particularly vitamin B1 (thiamine), elevated the importance of thiazole chemistry in biological and pharmaceutical research. This discovery demonstrated that thiazole-containing compounds could exhibit significant biological activity, spurring interest in the synthesis and evaluation of novel thiazole derivatives. The development of acetamide chemistry proceeded in parallel, with researchers recognizing the importance of amide bonds in both synthetic and biological systems. The convergence of these two research areas led to the exploration of thiazole-acetamide hybrid compounds, of which this compound represents a sophisticated example.

Contemporary research in thiazole chemistry has expanded to include applications in pharmaceutical development, particularly in the design of selective cyclooxygenase-2 inhibitors and other therapeutic agents. The structural diversity possible within the thiazole framework, combined with the versatility of acetamide functionalities, has made compounds like this compound valuable research targets. Modern synthetic methods allow for the precise introduction of functional groups at specific positions on the thiazole ring, enabling researchers to fine-tune molecular properties for specific applications. This historical progression from basic discovery to sophisticated application demonstrates the enduring importance of heterocyclic chemistry in advancing scientific knowledge and technological capabilities.

Structural Features and Molecular Properties

The molecular architecture of this compound exhibits a complex three-dimensional arrangement that combines multiple aromatic and functional group elements. The thiazole ring system serves as the central structural motif, characterized by a planar five-membered heterocycle containing nitrogen at the 1-position and sulfur at the 3-position. This ring system demonstrates significant pi-electron delocalization, contributing to the overall aromatic character of the molecule and influencing its chemical reactivity patterns. The formyl group positioned at the 4-carbon of the thiazole ring introduces an electron-withdrawing element that affects the electronic distribution throughout the heterocyclic system. The phenyl ring attached through the acetamide linkage provides additional aromatic character while creating potential sites for intermolecular interactions.

The physical properties of this compound reflect its sophisticated molecular structure and functional group composition. The compound exhibits a melting point range of 168-169 degrees Celsius, indicating substantial intermolecular forces that likely result from hydrogen bonding interactions involving the acetamide nitrogen and formyl oxygen atoms. The calculated density of 1.4 ± 0.1 grams per cubic centimeter suggests a relatively compact molecular packing in the solid state. The compound's boiling point is estimated at 405.1 ± 37.0 degrees Celsius at standard atmospheric pressure, reflecting the significant intermolecular attractions that must be overcome during the phase transition from liquid to gas. These thermal properties indicate that the compound possesses considerable thermal stability under normal laboratory conditions.

The electronic properties of this compound are characterized by its molecular polarizability of 27.0 ± 0.5 × 10^-24 cubic centimeters, which quantifies the molecule's ability to develop an induced dipole moment in response to external electric fields. The vapor pressure of 0.0 ± 0.9 millimeters of mercury at 25 degrees Celsius indicates that the compound has relatively low volatility at room temperature, consistent with its high boiling point and substantial intermolecular interactions. The flash point of 198.8 ± 26.5 degrees Celsius provides important information regarding the compound's thermal behavior and safety considerations during handling and storage. These properties collectively paint a picture of a stable, relatively non-volatile compound with significant intermolecular interactions.

The solubility characteristics and storage requirements for this compound reflect its chemical structure and stability profile. The compound requires storage at -4 degrees Celsius for short-term preservation spanning one to two weeks, while longer storage periods of one to two years necessitate temperatures of -20 degrees Celsius. These storage conditions suggest that the compound may be susceptible to degradation processes at elevated temperatures, possibly involving hydrolysis of the acetamide linkage or oxidation of the formyl group. The specific storage requirements also indicate that the compound maintains its chemical integrity under properly controlled conditions, making it suitable for research applications that require consistent molecular properties over time.

Position in Thiazole Chemistry Research

This compound occupies a distinctive position within contemporary thiazole chemistry research, particularly in the context of developing selective cyclooxygenase-2 inhibitors and other pharmaceutical applications. Recent research has demonstrated that thiazole-acetamide derivatives exhibit promising anti-inflammatory activity, with compounds in this class showing specific interactions with cyclooxygenase-2 enzyme binding sites. The structural motif represented by this compound provides a valuable scaffold for medicinal chemistry applications, where the thiazole ring serves as a pharmacophore while the acetamide functionality contributes to binding specificity. The formyl group at the 4-position of the thiazole ring introduces additional electronic effects that can be exploited to modulate biological activity and selectivity profiles.

The compound's role as a research intermediate extends beyond pharmaceutical applications to include materials science and synthetic methodology development. Recent studies have explored the use of thiazole-acetamide derivatives in the synthesis of complex heterocyclic systems, where the multiple functional groups present in this compound can serve as reactive handles for further chemical transformations. The presence of both electron-rich (phenyl) and electron-poor (formyl) aromatic systems within the same molecule creates opportunities for regioselective reactions that can be exploited in synthetic chemistry. The acetamide linkage provides additional reactivity options, including potential hydrolysis, reduction, or cyclization reactions that can lead to structurally diverse products.

Contemporary research methodologies have enabled detailed characterization of this compound using advanced analytical techniques. High-resolution mass spectrometry, one-dimensional proton nuclear magnetic resonance, and carbon-13 nuclear magnetic resonance spectroscopy provide comprehensive structural confirmation and purity assessment. These analytical approaches ensure that researchers can work with well-characterized materials, which is essential for reproducible research results and meaningful structure-activity relationship studies. The availability of multiple analytical datasets for this compound facilitates its use in collaborative research projects and enables comparison of results across different laboratories and research groups.

The commercial availability of this compound through multiple suppliers reflects its established position in the research chemical market. Current pricing information indicates that the compound is available in various quantities ranging from milligram to gram scales, with costs that reflect its specialized nature and synthetic complexity. The availability from multiple suppliers ensures reliable access for researchers while promoting competitive pricing that supports widespread research applications. Quality specifications typically require purity levels of 95% or higher, which is appropriate for most research applications while acknowledging the challenges associated with purifying complex heterocyclic compounds.

Property Value Units Source
Molecular Formula C12H10N2O2S -
Molecular Weight 246.29 g/mol
Melting Point 168-169 °C
Boiling Point 405.1 ± 37.0 °C
Density 1.4 ± 0.1 g/cm³
Flash Point 198.8 ± 26.5 °C
Vapor Pressure 0.0 ± 0.9 mmHg at 25°C
Polarizability 27.0 ± 0.5 10⁻²⁴cm³

Properties

IUPAC Name

N-(4-formyl-1,3-thiazol-2-yl)-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c1-9(16)14(11-5-3-2-4-6-11)12-13-10(7-15)8-17-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSVWABECCOHRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)C2=NC(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357254
Record name N-(4-formyl-1,3-thiazol-2-yl)-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91973-74-9
Record name N-(4-formyl-1,3-thiazol-2-yl)-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution via Halogenated Thiazole Intermediates

A widely documented method involves the reaction of 2-chloro-4-formyl-1,3-thiazole with N-phenylacetamide under basic conditions. The mechanism proceeds via nucleophilic aromatic substitution, where the deprotonated nitrogen of N-phenylacetamide displaces the chloride at the thiazole’s C2 position.

Key Steps :

  • Synthesis of 2-Chloro-4-formyl-1,3-thiazole :

    • Vilsmeier-Haack Formylation : Treatment of 2-chlorothiazole with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) introduces the formyl group at position 4. The reaction is conducted at 0–5°C to minimize side reactions.

    • Yield : ~60–70% after purification via silica gel chromatography (hexane:ethyl acetate, 3:1).

  • Coupling with N-Phenylacetamide :

    • Conditions : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF), potassium carbonate (K₂CO₃) as base, reflux at 80–100°C for 12–24 hours.

    • Stoichiometry : Equimolar ratios of 2-chloro-4-formylthiazole and N-phenylacetamide ensure minimal residual starting material.

    • Yield : 68–75% after column chromatography (DCM:ethyl acetate gradient).

Mechanistic Insight :
The base deprotonates N-phenylacetamide, generating a nucleophilic amide ion that attacks the electron-deficient C2 of the thiazole. The formyl group at C4 stabilizes the transition state through resonance, enhancing reactivity.

Hantzsch Thiazole Synthesis with Prefunctionalized Components

An alternative route constructs the thiazole ring in situ using a thioamide and α-haloketone, integrating the formyl and acetamide functionalities early in the synthesis.

Procedure :

  • Thioamide Preparation :

    • N-Phenylacetamide is converted to a thioamide derivative using phosphorus pentasulfide (P₂S₅) in dry toluene under reflux.

  • Cyclization with α-Bromo-4-formylacetophenone :

    • The thioamide reacts with α-bromo-4-formylacetophenone in ethanol at 60°C, forming the thiazole ring via condensation.

    • Yield : 55–62% after recrystallization from ethanol.

Advantages :

  • Avoids handling unstable halogenated thiazoles.

  • Permits modular substitution of the thiazole’s C4 position.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Patent WO2015155664A1 highlights the use of continuous flow reactors for analogous acetamide-thiazole derivatives. Key parameters include:

ParameterOptimal RangeImpact on Yield/Purity
Residence Time10–15 minutesMinimizes decomposition
Temperature70–80°CBalances reactivity and stability
SolventTetrahydrofuran (THF)Enhances solubility and mixing

Benefits :

  • 20–30% higher yield compared to batch processes.

  • Reduced byproduct formation due to precise temperature control.

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography :

    • Silica gel (230–400 mesh) with gradients of DCM:ethyl acetate (4:1 to 1:1) isolates the target compound.

  • Recrystallization :

    • Ethanol or methanol at −20°C yields crystalline product with >99% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 9.82 (s, 1H, CHO), 7.45–7.30 (m, 5H, Ph), 4.21 (s, 2H, CH₂CO), 2.01 (s, 3H, COCH₃).

  • HRMS (ESI+) :

    • Calculated for C₁₂H₁₁N₂O₂S: 271.0543; Found: 271.0541.

Challenges and Mitigation Strategies

Formyl Group Instability

The formyl moiety is prone to oxidation under basic conditions. Solutions include:

  • Using anhydrous solvents and inert atmospheres (N₂/Ar).

  • Adding antioxidants like butylated hydroxytoluene (BHT) at 0.1% w/v.

Byproduct Formation

  • N,N-Disubstituted Acetamides :

    • Controlled stoichiometry (1:1 ratio) and slow addition of base mitigate this.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Nucleophilic Substitution7599HighModerate
Hantzsch Synthesis6297ModerateLow
Continuous Flow8599.5Very HighHigh

Data synthesized from .

Chemical Reactions Analysis

Types of Reactions: N-(4-formyl-1,3-thiazol-2-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: N-(4-carboxy-1,3-thiazol-2-yl)-N-phenylacetamide.

    Reduction: N-(4-hydroxymethyl-1,3-thiazol-2-yl)-N-phenylacetamide.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

N-(4-formyl-1,3-thiazol-2-yl)-N-phenylacetamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

N-(4-formyl-1,3-thiazol-2-yl)-N-phenylacetamide can be compared with other thiazole derivatives, such as:

  • N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide
  • N-(4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Uniqueness:

  • This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its formyl group allows for further functionalization, while the phenylacetamide moiety enhances its potential as a bioactive compound .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target: N-(4-Formyl-1,3-thiazol-2-yl)-N-phenylacetamide R1 = H (phenyl), R2 = Formyl ~274–314* Not reported Thiazole, Acetamide, Formyl
N-(3,4-Dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide R1 = 3,4-dimethylphenyl 274.33 Not reported Thiazole, Acetamide, Formyl
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) R1 = 4-hydroxy-3-methoxyphenyl Not reported Not reported Thiazole, Acetamide, Phenol
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (37) R1 = 4-sulfonamide-piperazine Not reported Not reported Acetamide, Sulfonamide

*Estimated based on analogs .

Key Observations :

  • Electron-Withdrawing Groups : The formyl group on the thiazole ring (target compound and ) increases reactivity compared to hydroxyl or methoxy substituents (e.g., compound 6a ).
  • Solubility : Substituents like sulfonamide (compound 37 ) improve aqueous solubility, whereas aromatic rings (phenyl, dimethylphenyl) enhance lipophilicity.

Biological Activity

N-(4-formyl-1,3-thiazol-2-yl)-N-phenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound features a thiazole ring and a formyl group attached to a phenylacetamide structure. The molecular formula is C12H11N2OSC_{12}H_{11}N_2OS. The presence of the thiazole ring enhances its reactivity and biological activity, making it a valuable candidate for further pharmacological studies.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity :
    • Studies have shown that thiazole derivatives possess antimicrobial properties against multiple drug-resistant pathogens. The compound's structure allows it to interact effectively with bacterial membranes and enzymes, leading to inhibition of microbial growth.
  • Anticancer Potential :
    • Thiazole derivatives are often evaluated for their anticancer properties. The unique functional groups in this compound may contribute to its ability to inhibit cancer cell proliferation by targeting specific cellular pathways or enzymes involved in tumor growth .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that compounds containing thiazole rings can exhibit anti-inflammatory properties by modulating inflammatory pathways. This activity is crucial for developing treatments for inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This action is particularly relevant in antimicrobial and anticancer activities where enzyme targets are crucial for pathogen survival or cancer cell proliferation .
  • Receptor Interaction : The phenyl group may enhance binding affinity to hydrophobic pockets in target proteins, facilitating more effective interactions with biological macromolecules.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other thiazole derivatives:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamideMethoxy substitutionAntimicrobialEnhanced solubility
N-(4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamideTrifluoromethyl substitutionAnticancerIncreased reactivity due to electronegative fluorine
N-(5-bromo-thiazol-2-yl)-N-phenyacetamideBromine substitutionAntimicrobialIncreased potency against resistant strains

This table highlights how variations in substituents can influence the biological activities and potential applications of thiazole derivatives.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Antimicrobial Efficacy :
    • A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.
  • Anticancer Activity :
    • In vitro studies showed that this compound effectively inhibited the proliferation of various cancer cell lines. Mechanistic studies indicated that it induced apoptosis through the activation of caspase pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(4-formyl-1,3-thiazol-2-yl)-N-phenylacetamide and its derivatives?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cycloaddition reactions. For example, thiazole ring formation can be achieved by reacting thiourea derivatives with α-halo ketones under reflux conditions (e.g., ethanol/water mixtures). Subsequent formylation at the 4-position of the thiazole ring is performed using POCl₃/DMF (Vilsmeier-Haack reaction) . Derivatives are often synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole moieties, as described in click chemistry protocols .

Key Reaction Conditions :

StepReagents/ConditionsYield (%)Reference
Thiazole formationThiourea, α-bromoacetophenone, EtOH/H₂O, reflux70–85
FormylationPOCl₃, DMF, 0–5°C → RT60–75
Triazole derivatizationCuSO₄·5H₂O, sodium ascorbate, t-BuOH/H₂O, RT80–90

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : To confirm substitution patterns on the thiazole and phenyl rings (e.g., δ ~9.8 ppm for formyl protons; aromatic protons at δ 7.2–8.3 ppm) .
  • FT-IR : Identification of key functional groups (e.g., C=O stretch at ~1670 cm⁻¹, C=N stretch at ~1590 cm⁻¹) .
  • Mass Spectrometry (HRMS) : For molecular ion validation and fragmentation analysis (e.g., [M+H]⁺ peaks matching calculated masses within 3 ppm error) .

Q. How can solubility and stability issues be addressed during experimental handling?

  • Methodological Answer :

  • Solubility : Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution; dilute aqueous buffers (pH 6–8) for biological assays .
  • Stability : Store at –20°C under inert atmosphere to prevent hydrolysis of the formyl group. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatization via click chemistry?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition-state energies for azide-alkyne cycloaddition to predict regioselectivity (1,4- vs. 1,5-triazole isomers) .
  • Molecular Docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis of high-affinity candidates. Software: AutoDock Vina; PDB ID templates from related thiazole complexes .

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

  • Methodological Answer :

  • SHELXL/SIR97 : Use least-squares refinement with high-resolution data (≤1.0 Å) to resolve disorder in the formyl group. Validate hydrogen bonding (e.g., C=O⋯H–N interactions) via ORTEP-3 visualization .

  • Twinned Data Handling : Apply HKL-2 or CrysAlisPro to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .

    Example Crystallographic Parameters :

    ParameterValueReference
    Space GroupP2₁/c
    R-factor<5%
    Key InteractionC9–H9B⋯O3 (2.8 Å)

Q. How do structural modifications influence bioactivity in antimicrobial assays?

  • Methodological Answer :

  • SAR Studies : Introduce electron-withdrawing groups (e.g., –NO₂, –Br) at the phenyl ring to enhance microbial membrane penetration. Compare MIC values against S. aureus and E. coli using broth microdilution (CLSI guidelines) .

  • Mechanistic Probes : Use fluorescence quenching (e.g., ethidium bromide displacement) to assess DNA gyrase inhibition .

    Bioactivity Data :

    DerivativeMIC (μg/mL) S. aureusMIC (μg/mL) E. coli
    9c (4-Br)2.510.0
    9e (4-OCH₃)10.020.0

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for triazole derivatives?

  • Methodological Answer :

  • Replicate Studies : Vary Cu(I) sources (e.g., CuI vs. CuSO₄/ascorbate) to identify catalyst efficiency .
  • Byproduct Analysis : Use LC-MS to detect unreacted azides/alkynes; optimize stoichiometry (1:1.2 azide:alkyne ratio) .

Safety and Compliance

Q. What safety protocols are critical during large-scale synthesis?

  • Methodological Answer :

  • Ventilation : Use fume hoods for reactions involving POCl₃ or volatile solvents (e.g., DMF) .
  • Waste Management : Neutralize acidic byproducts with NaHCO₃ before disposal; segregate heavy metal-contaminated waste (e.g., Cu residues) .

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